molecular formula C24H27N3O3S B2612058 ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate CAS No. 893788-22-2

ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate

Cat. No.: B2612058
CAS No.: 893788-22-2
M. Wt: 437.56
InChI Key: ZQZIMSYEYZXVME-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a spirocyclic quinazoline core fused with a cyclohexane ring. The molecule contains a sulfanyl acetamido linker bridging the spiro system to an ethyl benzoate ester group.

The compound is synthesized via nucleophilic substitution reactions, as exemplified by the reaction of spirocyclic precursors with chloroacetamide derivatives in the presence of sodium carbonate and dimethylformamide (DMF) . Analytical characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis, with key spectral data (e.g., δ 55.53 ppm for –O–CH₃ in related compounds) aligning with its structural features .

Properties

IUPAC Name

ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-30-23(29)17-10-12-18(13-11-17)25-21(28)16-31-22-19-8-4-5-9-20(19)26-24(27-22)14-6-3-7-15-24/h4-5,8-13,26H,2-3,6-7,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZIMSYEYZXVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the spiro-quinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Scientific Research Applications

Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The quinazoline moiety may also interact with nucleic acids or other biomolecules, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several benzoate esters and spiroheterocycles. A comparative analysis is provided below:

Compound Name Core Structure Substituents/Linkers Key Functional Groups Reference
Ethyl 4-(2-{1'H-spiro[...]sulfanyl}acetamido)benzoate Spiro[cyclohexane-1,2'-quinazoline] Sulfanyl acetamido, ethyl benzoate Quinazoline, ester, thioether
1’-(3,4,5-Trihydroxybenzoyl)-1’H-spiro[...]quinazolin-4’(3’H)-one Spiro[cyclohexane-1,2'-quinazoline] Trihydroxybenzoyl Quinazolinone, phenolic hydroxyls
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Isoxazole-pentylthio Pentylthio linker, isoxazole amine Thioether, ester, isoxazole
I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) Isoxazole-ethoxypropoxy Propoxy linker, isoxazole Ether, ester, isoxazole

Key Observations :

  • The target compound’s spirocyclic core differentiates it from linear analogs like I-6501 and I-6602, which feature isoxazole rings and flexible alkyl linkers.
  • Unlike phenolic derivatives (e.g., 1’-(3,4,5-trihydroxybenzoyl)-spiroquinazolinone), the ethyl benzoate ester in the target compound reduces polarity, likely enhancing membrane permeability .
  • The sulfanyl acetamido linker provides a thioether bond, which is more resistant to enzymatic hydrolysis compared to the ether or ester linkages in I-6602 .

Reactivity Insights :

  • The sulfanyl acetamido group in the target compound demonstrates nucleophilic reactivity at the sulfur atom, enabling further functionalization (e.g., oxidation to sulfoxides) .
  • In contrast, I-6501’s thioether linker is less reactive under similar conditions due to steric hindrance from the pentyl chain .

Biological Activity

Ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular proliferation inhibition. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of a sulfanyl group and an acetamido moiety enhances its interaction with biological targets, particularly in the inhibition of cyclin-dependent kinases (CDKs).

Research indicates that this compound exhibits selective inhibition of CDK2, which plays a crucial role in cell cycle regulation. This selective inhibition is significant because it allows for targeted therapeutic strategies against tumors that are resistant to conventional CDK4/6 inhibitors. The compound's ability to preferentially inhibit CDK2 over other CDKs (such as CDK1, CDK3, CDK4, CDK5, CDK6, CDK7, and CDK9) positions it as a promising candidate for treating various proliferative disorders, including cancers .

Anticancer Activity

A study highlighted the compound's efficacy against several cancer cell lines. In vitro assays demonstrated that it could significantly reduce cell viability in human tumor cells by inducing apoptosis and inhibiting cell cycle progression. The compound's high oral bioavailability and metabolic stability further enhance its potential as an effective therapeutic agent .

Case Studies

  • In vitro Studies : A series of experiments were conducted on various human tumor cell lines (e.g., Mia PaCa-2, PANC-1) where the compound exhibited potent antitumor activity. The structure-activity relationship (SAR) studies indicated that modifications in the spirocyclic structure could lead to enhanced potency against specific cancer types .
  • Mechanistic Insights : The compound was shown to induce cell cycle arrest at the G1 phase, which is critical for preventing the proliferation of cancer cells. This mechanism was attributed to its interaction with CDK2, leading to downstream effects on cyclin levels and retinoblastoma protein (Rb) phosphorylation status .

Data Tables

Biological Activity Cell Lines Tested IC50 Values (µM) Mechanism
AntitumorMia PaCa-25.0CDK2 Inhibition
AntitumorPANC-13.5Apoptosis Induction
Cell Cycle ArrestVarious Tumor Cells4.0G1 Phase Arrest

Q & A

Q. Table 1. Example Synthetic Optimization via 2³ Factorial Design

FactorLow Level (-1)High Level (+1)Effect on Yield (%)
Temperature60°C90°C+22.5
Catalyst Loading5 mol%15 mol%+12.3
SolventDMFTHF−8.7

Q. Table 2. COX-2 Inhibition of Analogous Compounds

CompoundIC₅₀ (μM)COX-2/COX-1 Selectivity Ratio
Target Compound18.212.4
Celecoxib0.04326.0

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